molecular formula C21H29NO2 B1669483 CP 316311 CAS No. 175139-41-0

CP 316311

Cat. No.: B1669483
CAS No.: 175139-41-0
M. Wt: 327.5 g/mol
InChI Key: ZSEJGVQTBLJRCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of CP-316,311 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and industrial production methods are proprietary and not widely disclosed in public literature .

Chemical Reactions Analysis

CP-316,311 undergoes various chemical reactions, including:

Scientific Research Applications

Major Depressive Disorder

A pivotal study evaluated the safety and efficacy of CP 316311 in patients with recurrent major depressive disorder. In this randomized, placebo-controlled trial involving 123 participants, subjects received either this compound (400 mg twice daily), sertraline (100 mg daily), or a placebo over six weeks. The primary outcome was measured using the Hamilton Depression Rating Scale (HAM-D).

  • Results : The interim analysis indicated no significant difference in HAM-D scores between the this compound and placebo groups, leading to the conclusion of futility for this compound in treating MDD. However, it was noted that this compound was safe and well-tolerated among participants .

Comparison with Other Treatments

In comparison to sertraline, which showed significant improvement in depressive symptoms against placebo, this compound did not yield similar efficacy results. This highlights the challenges faced by CRH1 antagonists in achieving clinical effectiveness despite their theoretical benefits .

Safety Profile

The safety profile of this compound has been consistently reported as favorable across studies. Adverse effects were minimal and comparable to those observed with placebo treatments. This aspect makes it a candidate for further exploration in other stress-related conditions where safety is paramount .

Anxiety Disorders

Given the role of CRH in anxiety regulation, there is potential for this compound to be explored in anxiety disorders. Preclinical studies suggest that CRH1 antagonists may alleviate anxiety-like behaviors in animal models, warranting further investigation into their applicability for human anxiety disorders .

Substance Use Disorders

Research indicates that CRH plays a role in addiction pathways. Therefore, antagonism of CRH1 receptors by compounds like this compound could theoretically reduce stress-induced drug cravings and relapse rates in substance use disorders .

Case Studies and Research Findings

Several studies have documented the pharmacological properties of this compound:

  • A study highlighted its potential use in combination therapies for enhancing the efficacy of existing antidepressants like desipramine when addressing complex cases involving both depression and chronic pain .
  • Another investigation focused on its role in modulating neurobiological responses to stress, suggesting that it may help improve outcomes in patients with co-occurring mood and anxiety disorders .

Data Summary Table

Application AreaFindings/Notes
Major Depressive DisorderSafe but ineffective compared to sertraline
Anxiety DisordersPotential for further exploration
Substance Use DisordersMay reduce stress-induced cravings
Safety ProfileWell tolerated with minimal adverse effects

Mechanism of Action

CP-316,311 exerts its effects by selectively binding to corticotropin-releasing factor-1 receptors, thereby inhibiting the action of corticotropin-releasing hormone. This inhibition leads to a reduction in the activation of the hypothalamic-pituitary-adrenal axis, which is implicated in the stress response and various psychiatric disorders .

Comparison with Similar Compounds

CP-316,311 is unique among corticotropin-releasing factor-1 receptor antagonists due to its high selectivity and oral bioavailability. Similar compounds include:

These comparisons highlight the distinct advantages of CP-316,311 in terms of selectivity and potential therapeutic applications.

Biological Activity

CP 316311 is a selective nonpeptide antagonist of the corticotropin-releasing hormone type 1 (CRH(1)) receptor, primarily investigated for its potential therapeutic effects in psychiatric disorders, particularly major depressive disorder (MDD) and anxiety-related conditions. This article delves into the biological activity of this compound, summarizing key research findings, clinical trial results, and pharmacological properties.

This compound functions by blocking the CRH(1) receptor, which plays a significant role in the hypothalamic-pituitary-adrenal (HPA) axis and is implicated in stress response and mood regulation. The CRH system is linked to various psychiatric disorders, making CRH(1) antagonists like this compound potential candidates for treating conditions such as MDD and anxiety disorders.

Overview of Clinical Studies

A notable clinical trial aimed to assess the efficacy and safety of this compound in patients with recurrent MDD. The study design was a randomized, double-blind, placebo-controlled trial involving 167 screened patients, with 123 ultimately participating. Participants received either this compound (400 mg twice daily), sertraline (100 mg daily), or placebo over six weeks.

Results

  • Primary Outcome : The primary efficacy measure was the change in scores on the Hamilton Depression Rating Scale (HAM-D). Results indicated no significant difference in HAM-D score changes between the this compound and placebo groups, leading to a declaration of futility for this compound in treating MDD.
  • Safety Profile : Despite its lack of efficacy, this compound was reported to be safe and well tolerated among participants .

Pharmacokinetic Profile

Pharmacokinetic evaluations revealed that this compound reached clinically relevant concentrations in plasma, with a projected effective concentration (EC50) of approximately 100 ng/ml in humans. A study confirmed that cerebrospinal fluid (CSF) concentrations mirrored plasma levels, indicating effective central nervous system penetration .

Comparative Studies

In comparative studies involving other CRH(1) antagonists such as pexacerfont and NBI-30775, this compound demonstrated similar pharmacological profiles but varied in terms of clinical outcomes. These studies emphasize the complexity of targeting the CRH system for psychiatric treatment .

Summary of Findings

Study Participants Dosage Duration Efficacy Results Safety Results
Binneman et al. (2008)123 patients with recurrent MDD400 mg twice daily6 weeksNo significant difference from placeboSafe and well tolerated
Pharmacokinetics StudyHealthy subjectsN/AN/AEC50 ~100 ng/ml confirmedN/A

Q & A

Basic Research Questions

Q. What is the pharmacological mechanism of CP 316311, and how does it interact with CRF1 receptors?

this compound is a selective CRF1 receptor antagonist with an IC50 of 6.8 nM. It inhibits CRF-stimulated adenylate cyclase activity in rat cortical tissue and human IMR32 cells, demonstrating Ki values of 7.6 nM and 8.5 nM, respectively . Methodologically, researchers should use radioligand binding assays (e.g., 125I-oCRF) to quantify receptor affinity and functional assays (e.g., cAMP measurement) to confirm antagonism. Dose-response curves should be constructed to determine potency and selectivity against related receptors (e.g., CRF2) .

Q. Which experimental models are validated for studying this compound’s effects on the hypothalamic-pituitary-adrenal (HPA) axis?

Rat models are widely used to assess HPA axis modulation. In vivo studies show that oral administration of this compound (10 mg/kg MED) significantly reduces HPA activation by blocking endogenous and exogenous CRF effects . Researchers should measure plasma corticosterone levels and adrenal gland weight as biomarkers, ensuring consistency in dosing schedules and stress-inducing protocols (e.g., restraint stress) .

Q. How should researchers design a preliminary study to evaluate this compound’s bioavailability and CNS penetration?

Use pharmacokinetic studies with oral and intravenous administration in rodents to calculate bioavailability (%F). Measure brain-to-plasma ratios via LC-MS/MS to assess CNS penetration. Include control groups to account for blood-brain barrier variability and validate assays with known CNS-active comparators .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between in vitro potency (Ki) and in vivo efficacy (MED) of this compound?

Contradictions may arise from factors like protein binding, metabolic stability, or tissue-specific CRF1 receptor isoforms. Address this by:

  • Conducting ex vivo receptor occupancy studies to correlate plasma concentrations with target engagement .
  • Using transgenic models (e.g., CRF1 knockout mice) to isolate receptor-specific effects .
  • Applying physiologically based pharmacokinetic (PBPK) modeling to predict in vivo behavior from in vitro data .

Q. What methodological strategies optimize this compound’s dosing regimen in chronic stress models?

  • Dose escalation : Start with the established MED (10 mg/kg) and adjust based on corticosterone suppression over time .
  • Temporal analysis : Administer this compound at stressor onset to evaluate prophylactic efficacy versus acute intervention.
  • Combination studies : Co-administer with glucocorticoid receptor antagonists to dissect HPA axis feedback mechanisms .

Q. How can researchers integrate this compound findings with broader literature on CRF1 antagonists?

  • Perform systematic reviews using tools like PRISMA to identify gaps (e.g., sex-specific responses or long-term safety) .
  • Conduct meta-analyses of Ki/MED values across studies, adjusting for assay heterogeneity (e.g., cell lines vs. primary neurons) .
  • Use computational tools (e.g., molecular docking) to compare this compound’s binding motifs with other antagonists .

Q. Methodological Frameworks

Q. How to apply the FINER criteria when formulating research questions on this compound’s therapeutic potential?

  • Feasible : Ensure access to CRF1 receptor assays and animal models.
  • Interesting : Focus on understudied areas (e.g., this compound’s role in comorbid anxiety and metabolic disorders).
  • Novel : Explore epigenetic modulation of CRF1 expression in response to chronic this compound treatment.
  • Ethical : Adhere to IACUC guidelines for stress induction protocols .
  • Relevant : Align with NIH priorities on stress-related disorders .

Q. What statistical approaches resolve data variability in behavioral assays linked to this compound?

  • Use mixed-effects models to account for intra-subject variability in repeated-measure designs (e.g., forced swim test).
  • Apply Bayesian statistics to integrate prior data (e.g., historical MED values) with new experiments .

Q. Ethical and Reproducibility Considerations

Q. How to ensure reproducibility of this compound’s in vivo effects across laboratories?

  • Standardize stress protocols (e.g., duration, intensity) and housing conditions (e.g., light/dark cycles).
  • Share raw data via platforms like Zenodo and include detailed methods for corticosterone ELISA .

Q. What ethical safeguards are critical when using this compound in animal studies?

  • Obtain approval from institutional ethics committees, specifying humane endpoints for stress models.
  • Report ARRIVE guidelines-compliant datasets to enhance transparency .

Properties

IUPAC Name

3,6-dimethyl-4-pentan-3-yloxy-2-(2,4,6-trimethylphenoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO2/c1-8-18(9-2)23-19-12-16(6)22-21(17(19)7)24-20-14(4)10-13(3)11-15(20)5/h10-12,18H,8-9H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSEJGVQTBLJRCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)OC1=C(C(=NC(=C1)C)OC2=C(C=C(C=C2C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50431305
Record name CP-316311
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175139-41-0
Record name CP-316311
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175139410
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CP-316311
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CP-316311
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GNW87JO5PF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 3-pentanol (0.2 ml, 0.5205 mol) in DMSO (1 ml) was added 60% sodium hydride in oil (30 mg) in a portionwise. After stirring at room temperature for 5 min, a solution of 4-chloro-2,5-dimethyl-6-(2,4,6-trimethylphenoxy)-pyridine (98 mg) in 0.5 ml of dry THF was added and the resulting mixture was heated at 130° C. for 5 hours. The mixture was quenched with water and extracted with ethyl acetate. The organic layer was separated, dried and concentrated to give a yellow solid. The solid was purified through silica gel column chromatography using 20% chloroform in hexane to chloroform as eluent to give 7 mg of the title compound as white crystals, mp 72.5-74° C. 1H NMR (CDCl3) δ 6.84 (s, 2H), 6.26 (s, 1H), 4.16 (m, 1H), 2.27 (s, 3H), 2.17 (s, 6H), 2.04 (s, 6H), 1.69 (m, 4H), 0.95 (t, 6H) ppm.
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
[Compound]
Name
oil
Quantity
30 mg
Type
solvent
Reaction Step One
Quantity
98 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CP 316311
Reactant of Route 2
Reactant of Route 2
CP 316311
Reactant of Route 3
Reactant of Route 3
CP 316311
Reactant of Route 4
Reactant of Route 4
CP 316311
Reactant of Route 5
Reactant of Route 5
CP 316311
Reactant of Route 6
Reactant of Route 6
CP 316311

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.